N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide: is a complex organic compound that features a combination of furan, carbamoyl, phenyl, morpholinyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the furan-2-ylmethyl carbamoyl intermediate: This step involves the reaction of furan-2-ylmethanol with a suitable carbamoylating agent under controlled conditions.
Coupling with phenyl derivative: The intermediate is then coupled with a phenyl derivative, often using a catalyst to facilitate the reaction.
Introduction of the morpholin-4-ylsulfonyl group: This step involves the sulfonylation of the phenyl ring with morpholine and a sulfonylating agent.
Final coupling: The final product is obtained by coupling the sulfonylated phenyl derivative with the furan-2-ylmethyl carbamoyl intermediate under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The carbamoyl and sulfonyl groups can be reduced under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives.
Scientific Research Applications
N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It could be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and phenyl groups may facilitate binding to hydrophobic pockets, while the carbamoyl and sulfonyl groups could participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound shares the furan and phenyl groups but differs in its functional groups and overall structure.
Furfuryl Alcohol: A simpler compound that contains the furan ring and is used in various industrial applications.
Uniqueness
N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide: is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H25N3O6S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethylcarbamoyl)phenyl]-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H25N3O6S/c1-17-8-9-18(15-22(17)34(30,31)27-10-13-32-14-11-27)23(28)26-21-7-3-2-6-20(21)24(29)25-16-19-5-4-12-33-19/h2-9,12,15H,10-11,13-14,16H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
QZWFQXJXJMMMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.